

Application Notes: 2-Mercaptopropionic Acid Capped Gold Nanoparticles

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Compound of Interest		
Compound Name:	2-Mercaptopropionic acid	
Cat. No.:	B108652	Get Quote

2-Mercaptopropionic acid (2-MPA) is a thiol-containing molecule frequently used as a capping agent to functionalize the surface of gold nanoparticles (AuNPs). The resulting carboxylated AuNPs are stable and exhibit properties that make them highly valuable for a range of biomedical applications, particularly in drug delivery and diagnostics.

The primary advantage of using 2-MPA is the introduction of carboxylic acid groups (-COOH) onto the nanoparticle surface. These functional groups provide several key benefits:

- Enhanced Stability: The thiol group of 2-MPA forms a strong covalent bond with the gold surface, creating a stable, self-assembled monolayer that prevents nanoparticle aggregation in various environmental conditions.[1][2]
- Biocompatibility and Versatility: Surface modification with molecules like 2-MPA can improve the biocompatibility of AuNPs.[1][3] The terminal carboxyl groups serve as versatile anchor points for the covalent attachment of a wide array of biomolecules, including drugs, proteins, peptides, and targeting ligands, through well-established carbodiimide chemistry.[2][4]
- Drug Delivery Applications: 2-MPA capped AuNPs have been demonstrated as effective
 carriers for chemotherapeutic agents.[5] The functionalized surface allows for the attachment
 of drugs, which can then be delivered to specific cellular destinations.[6][7] Studies have
 shown that these nanoparticles can enhance the cellular uptake of drugs, potentially helping
 to overcome multidrug resistance in cancer cells.[5]



Cellular and Nuclear Penetration: Functionalization of AuNPs with 2-MPA, often in
conjunction with polyethylene glycol (PEG), has been shown to facilitate entry into
mammalian cells and even penetration into the cell nucleus without causing significant
cytotoxicity.[1][3] This characteristic makes them promising candidates for nuclear-targeted
drug and gene delivery.[1][3]

Characterization and Quantitative Data

The synthesis and functionalization of AuNPs are monitored using various characterization techniques. The resulting data provides critical information on the physical and chemical properties of the nanoparticles.

Table 1: Synthesis Parameters for Carboxylic Acid-Functionalized AuNPs



Parameter	Value / Range	Description	Source
Gold Precursor (HAuCl ₄) Conc.	0.1 mM - 1 mM	Concentration of the gold salt used in the initial synthesis.	[8][9][10]
Reducing Agent	Sodium Citrate, Sodium Borohydride	Used to reduce Au ³⁺ ions to Au ⁰ atoms to form nanoparticles.	[4][6][7]
Capping Agent (Ligand)	2-Mercaptopropionic acid (2-MPA)	Thiol ligand used for surface functionalization.	[1][5][11]
Thiol:Gold Molar Ratio	Varies (e.g., 3-fold excess)	The ratio of the capping agent to the gold precursor influences nanoparticle size and stability.[12]	[12]
Temperature	Room Temp. to Boiling	Reaction temperature affects the rate of reduction and final particle size.	[10][13]
рН	Varies	pH can influence the charge of the capping agent and the stability of the colloid.	[10]

Table 2: Typical Characterization Data for Functionalized AuNPs



Characterization Technique	Property Measured	Typical Results for Functionalized AuNPs	Source
UV-Vis Spectroscopy	Surface Plasmon Resonance (SPR)	Peak absorbance between 515 - 545 nm; red-shift observed upon ligand binding.	[10][14][15]
Transmission Electron Microscopy (TEM)	Size, Shape, Dispersion	Spherical particles with average diameters typically ranging from 2 nm to 50 nm.	[1][8][11]
Dynamic Light Scattering (DLS)	Hydrodynamic Diameter	Provides information on the particle size in solution, including the ligand shell.	[15]
Zeta Potential	Surface Charge	Negative values due to the deprotonated carboxylic acid groups on the surface.	[9]

Experimental Protocols

This section details the methodology for the synthesis of citrate-stabilized gold nanoparticles followed by ligand exchange with **2-Mercaptopropionic acid**.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol is a widely used method for producing spherical AuNPs, typically in the 10-20 nm size range.[4][7]

 Preparation: Add 100 mL of a 0.01% (w/v) solution of hydrogen tetrachloroaurate (HAuCl₄) to a clean 250 mL flask with a stir bar.



- Heating: Heat the solution to a rolling boil while stirring continuously.
- Reduction: To the boiling solution, quickly add 2 mL of a 1% (w/v) trisodium citrate solution. The citrate acts as both a reducing and a capping agent.[4][6]
- Reaction: Observe the color change of the solution from pale yellow to colorless, then to gray, and finally to a deep wine-red color. This indicates the formation of gold nanoparticles.
- Completion: Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
- Cooling: Remove the flask from the heat source and allow it to cool to room temperature while continuing to stir.
- Storage: Store the resulting citrate-capped AuNP colloid at 4°C for future use.

Protocol 2: 2-Mercaptopropionic Acid (2-MPA) Ligand Exchange

This protocol describes the process of replacing the citrate capping agent with 2-MPA to create a stable, carboxyl-functionalized surface.

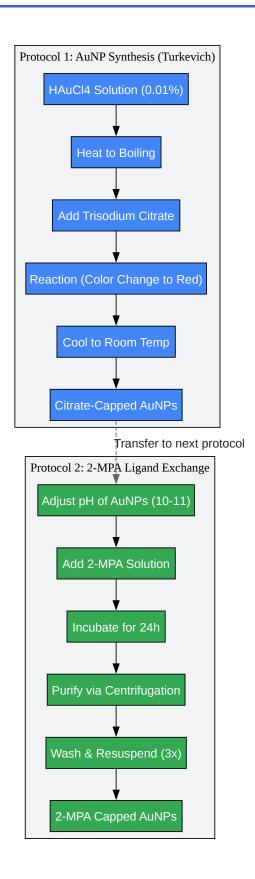
- pH Adjustment: Take a known volume of the citrate-stabilized AuNP solution prepared in Protocol 1. Adjust the pH to approximately 10-11 using a dilute sodium hydroxide (NaOH) solution. This step is crucial for deprotonating the carboxylic acid group of the 2-MPA, facilitating its binding to the gold surface.
- Ligand Addition: Prepare a fresh aqueous solution of 2-Mercaptopropionic acid (e.g., 10 mM). Add the 2-MPA solution to the pH-adjusted AuNP colloid with vigorous stirring. The final concentration of 2-MPA should be in excess.
- Incubation: Allow the mixture to react for at least 24 hours at room temperature with continuous stirring. This incubation period allows for the displacement of the weakly bound citrate ions by the thiol groups of the 2-MPA, which form a strong Au-S bond.[1]
- Purification (Centrifugation): After incubation, purify the 2-MPA capped AuNPs to remove excess ligand and displaced citrate.



- Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 -15,000 x g for 20-30 minutes). The exact speed and time will depend on the nanoparticle size.
- Carefully remove the supernatant.
- Resuspend the nanoparticle pellet in a fresh volume of ultrapure water or a suitable buffer (e.g., PBS).
- Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound reagents.
- Final Resuspension and Storage: After the final wash, resuspend the purified 2-MPA capped AuNPs in the desired buffer or ultrapure water. The resulting solution is ready for characterization and subsequent conjugation with other molecules. Store at 4°C.

Visualizations Experimental Workflow Diagram



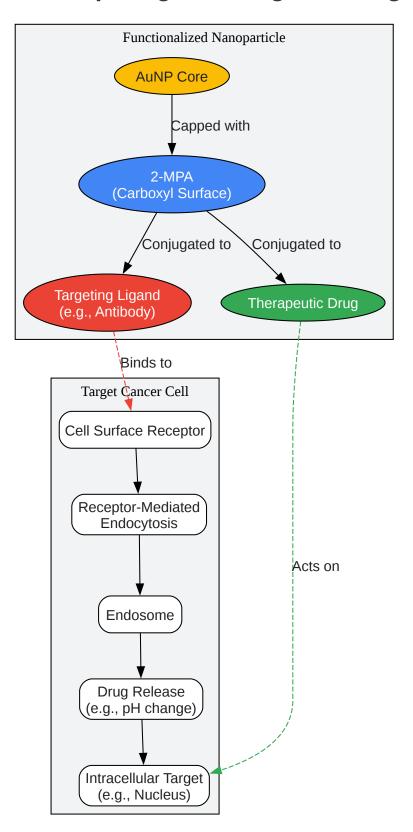


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Caption: Workflow for the synthesis and 2-MPA capping of gold nanoparticles.



Logical Relationship Diagram: Targeted Drug Delivery



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Caption: Targeted drug delivery using a functionalized 2-MPA capped gold nanoparticle.

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